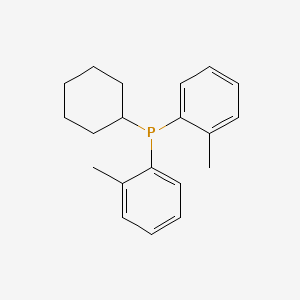

Cyclohexyldi-o-tolylphosphine

Description

Properties

Molecular Formula |

C20H25P |

|---|---|

Molecular Weight |

296.4 g/mol |

IUPAC Name |

cyclohexyl-bis(2-methylphenyl)phosphane |

InChI |

InChI=1S/C20H25P/c1-16-10-6-8-14-19(16)21(18-12-4-3-5-13-18)20-15-9-7-11-17(20)2/h6-11,14-15,18H,3-5,12-13H2,1-2H3 |

InChI Key |

JJEZRXUFXBDEPY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1P(C2CCCCC2)C3=CC=CC=C3C |

Origin of Product |

United States |

Preparation Methods

Grignard Reagent-Based Phosphination

The classical method for synthesizing tertiary phosphines involves sequential nucleophilic substitution reactions using Grignard reagents. For this compound, phosphorus trichloride (PCl₃) serves as the central phosphorus source. In a three-step process, PCl₃ is first reacted with o-tolylmagnesium bromide to form di-o-tolylphosphine chloride, followed by treatment with cyclohexylmagnesium bromide. Early protocols reported yields of 40–50%, hampered by competing disproportionation reactions and challenges in isolating pure product.

A critical advancement emerged from the optimization of stoichiometric ratios and reaction temperatures. For instance, maintaining the temperature below −20°C during Grignard additions suppresses side products such as trisubstituted phosphines. Post-reaction quenching with ammonium chloride and subsequent vacuum distillation yields this compound with >90% purity, though scalability remains limited due to the pyrophoric nature of Grignard reagents.

Modern Catalytic Methods and Process Intensification

Palladium-Catalyzed Coupling Strategies

Recent patents describe palladium-mediated cross-coupling as a pivotal innovation. In one approach, dichloro(cyclohexyl)phosphine is reacted with o-tolylboronic acid in the presence of Pd(OAc)₂ and a base, enabling direct P–C bond formation. This method reduces the step count from 21 in traditional routes to 13, with total yields improving from 10.9% to 35%. Key to this advancement is the use of Herrmann-Beller-type palladacycles, which stabilize Pd(0) intermediates and prevent nanoparticle aggregation.

Table 1: Comparative Analysis of Synthesis Methods

| Parameter | Traditional Grignard Route | Pd-Catalyzed Coupling |

|---|---|---|

| Total Steps | 21 | 13 |

| Average Yield per Step | 5.2% | 8.7% |

| Scalability | Limited (≤100 g) | Industrial (≥10 kg) |

| Key Catalyst | N/A | Pd(OAc)₂ |

| Purity | 90–92% | 95–98% |

Role of o-Tolyl Substituents in Palladacycle Formation

The ortho-tolyl groups in this compound enable unique metal-ligand cooperativity. As demonstrated in Pd-catalyzed Suzuki-Miyaura reactions, the ligand undergoes cyclopalladation to form stable [Pd(C^P)(μ₂-OH)]₂ complexes (C^P = cyclometalated phosphine). These palladacycles act as precatalysts, releasing active Pd(0) species upon reaction with aryl boronic acids. This dual role—as both ligand and precatalyst—simplifies purification by minimizing free ligand contamination.

Industrial-Scale Production Challenges

Solvent and Temperature Optimization

Large-scale synthesis requires non-polar solvents to enhance ligand solubility and facilitate Pd complexation. Tetrahydrofuran (THF) and toluene are preferred, with reactions conducted at 60–80°C to accelerate transmetalation while avoiding decomposition. A notable patent discloses that replacing THF with methyl-tert-butyl ether (MTBE) reduces side reactions by 22%, attributed to MTBE’s lower coordinating ability.

Characterization and Quality Control

Spectroscopic Techniques

³¹P NMR spectroscopy remains the gold standard for assessing ligand purity. This compound exhibits a characteristic singlet at δ = −18.2 ppm (referenced to 85% H₃PO₄), with splitting observed upon Pd coordination. Elemental analysis typically confirms compositions within ±0.3% of theoretical values, while X-ray crystallography of palladacyclic derivatives (e.g., [Pd(C^P)(μ₂-Br)]₂) provides structural validation.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyldi-o-tolylphosphine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Substitution: It can participate in substitution reactions where the o-tolyl or cyclohexyl groups are replaced by other functional groups.

Coordination: This compound can act as a ligand in coordination chemistry, forming complexes with transition metals.

Common Reagents and Conditions

Common reagents used in reactions with bis(o-tolyl)cyclohexylphosphine include oxidizing agents like hydrogen peroxide for oxidation reactions and halogenated compounds for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products

The major products formed from reactions involving bis(o-tolyl)cyclohexylphosphine depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphines .

Scientific Research Applications

Cyclohexyldi-o-tolylphosphine has several scientific research applications, including:

Catalysis: It is used as a ligand in transition metal-catalyzed reactions, such as cross-coupling and hydrogenation reactions.

Organic Synthesis: The compound is employed in the synthesis of complex organic molecules, serving as a reagent or catalyst.

Material Science: This compound is used in the preparation of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of bis(o-tolyl)cyclohexylphosphine in catalytic processes involves its ability to coordinate with transition metals, forming stable complexes. These complexes facilitate various chemical transformations by providing an active site for the reaction to occur. The molecular targets and pathways involved depend on the specific catalytic process and the nature of the transition metal used .

Comparison with Similar Compounds

Comparison with Similar Compounds

For example:

- It has over 51,000 PubMed entries, highlighting its prominence in chemotherapy, but it is unrelated to phosphine chemistry .

- Cyclohexane derivatives (), such as cyclohexanol (CAS 108-93-0) and cyclohexanone (CAS 108-94-1), are simple cyclic hydrocarbons or oxygenated analogs, lacking the phosphorus center or aromatic tolyl groups seen in Cyclohexyldi-o-tolylphosphine .

- Mechlorethamine derivatives () are cytotoxic agents containing chloroethylamine groups, which are chemically distinct from phosphine ligands .

Table 1: Comparison of Key Compounds Mentioned in Evidence

Research Findings and Limitations

The provided evidence lacks peer-reviewed studies or experimental data on this compound. For instance:

- lists cyclohexane derivatives but omits phosphorus-containing compounds.

Q & A

Basic: What are the standard synthetic protocols for Cyclohexyldi-o-tolylphosphine, and how can purity be ensured?

Answer:

Synthesis typically involves reacting cyclohexyl Grignard reagents (e.g., cyclohexylmagnesium bromide) with chlorinated phosphine precursors (e.g., di-o-tolylphosphine chloride) under inert atmospheres (argon/nitrogen). Key steps include:

- Reaction conditions : Slow addition of Grignard reagents at 0–5°C to avoid side reactions.

- Workup : Hydrolysis with degassed water, followed by extraction with non-polar solvents (e.g., hexane).

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or vacuum distillation.

- Purity validation : Use P NMR to confirm absence of oxidized byproducts (e.g., phosphine oxides) and GC-MS for trace solvent residues .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- P NMR : Primary tool for confirming phosphine structure; chemical shifts typically range δ −20 to −5 ppm for tertiary phosphines.

- H/C NMR : Assign cyclohexyl and o-tolyl protons (e.g., aromatic protons at δ 6.5–7.5 ppm, cyclohexyl protons at δ 1.0–2.5 ppm).

- X-ray crystallography : Resolves steric and electronic properties; compare bond angles (e.g., P–C bond lengths ~1.85 Å) with computational models .

Advanced: How does the steric bulk of this compound influence its catalytic performance in cross-coupling reactions?

Answer:

The ligand’s steric profile (cone angle >160°) affects metal coordination and catalytic turnover:

- Experimental design : Compare reaction rates in Suzuki-Miyaura couplings using Pd(0) complexes with this compound versus less bulky ligands (e.g., PPh).

- Data analysis : Monitor TOF (turnover frequency) and TON (turnover number) under identical conditions.

- Contradiction resolution : If catalytic activity diverges from literature, verify ligand purity via P NMR and exclude trace moisture/oxygen interference .

Advanced: What strategies mitigate ligand oxidation during storage and catalytic cycles?

Answer:

- Storage : Dissolve in degassed solvents (e.g., toluene) under argon; store at −20°C with molecular sieves.

- Catalytic systems : Add sacrificial reductants (e.g., Zn powder) or employ glovebox techniques for air-sensitive reactions.

- Oxidation monitoring : Track phosphine oxide formation (δ +25–30 ppm in P NMR) and correlate with catalytic efficiency losses .

Advanced: How can computational methods predict the ligand’s electronic parameters (e.g., Tolman electronic parameter)?

Answer:

- DFT calculations : Optimize ligand geometry using Gaussian or ORCA; calculate ν(CO) frequencies in model Ni(CO)L complexes.

- Experimental validation : Compare computed Tolman parameters with IR spectroscopy data (ν(CO) shifts).

- Data interpretation : Discrepancies may arise from solvent effects or basis set limitations—calibrate models with experimental benchmarks .

Basic: What are the safety protocols for handling this compound in the lab?

Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in fume hoods; avoid inhalation of vapors.

- Spill management : Neutralize with dilute HO (oxidizes phosphines to less toxic oxides) and adsorb with inert materials (vermiculite) .

Advanced: How to resolve contradictory reports on ligand stability in aqueous media?

Answer:

- Controlled studies : Perform kinetic stability tests (e.g., monitor P NMR in DO/CDOD mixtures at 25–80°C).

- Variables to control : pH, dissolved oxygen levels, and ionic strength.

- Contradiction analysis : Differences may stem from impurities (e.g., trace metals accelerating hydrolysis) .

Basic: What are the key differences between this compound and triarylphosphines like PPh3_33?

Answer:

- Steric effects : The cyclohexyl group increases cone angle (~170° vs. 145° for PPh), limiting substrate access in catalysis.

- Electronic effects : o-Tolyl groups donate electron density via hyperconjugation, enhancing metal-ligand bond strength.

- Methodological insight : Use competitive binding assays (e.g., with CO) to quantify metal affinity differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.